4-(4-Bromobenzoyl)isoquinoline
Overview
Description
4-(4-Bromobenzoyl)isoquinoline is a chemical compound with the chemical formula C16H10BrNO. It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bond(s) .
Synthesis Analysis
The synthesis of 4-(4-Bromobenzoyl)isoquinoline involves various methods. One of the methods involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves the use of 2-bromoaryl ketones, terminal alkynes, and CH3CN in a copper (I)-catalyzed tandem reaction . A selective synthesis of 4-bromoisoquinoline was achieved in the presence of PdBr2/CuBr2/LiBr in MeCN .
Molecular Structure Analysis
The 4-(4-Bromobenzoyl)isoquinoline molecule contains 21 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), and 1 Pyridine(s) .
Chemical Reactions Analysis
The chemical reactions of 4-(4-Bromobenzoyl)isoquinoline involve various processes. For instance, 2-alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
Physical And Chemical Properties Analysis
Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .
Scientific Research Applications
Anti-Amyloid Aggregation Activity
Studies have shown that derivatives of 4-(4-Bromobenzoyl)isoquinoline, such as N(4)-(4-bromobenzyl)quinazoline-2,4-diamine, exhibit potent anti-aggregation activity towards Aβ40 and Aβ42 peptides, which are implicated in Alzheimer's disease. These derivatives have been found to be significantly more effective than the reference agent curcumin in inhibiting the aggregation of these peptides, suggesting potential applications in the development of Alzheimer's disease treatments (Mohamed et al., 2016).
Synthesis of Novel Compounds
4-(4-Bromobenzoyl)isoquinoline has been utilized in the synthesis of new chemical entities, such as 5-Azadibenzo[a,g]corannulene, a novel azacorannulene derivative. This compound was synthesized from 4-bromoisoquinoline, highlighting the versatility of 4-(4-Bromobenzoyl)isoquinoline as a starting material in organic synthesis to create polycyclic aromatic compounds with potential applications in material science and organic electronics (Tsefrikas et al., 2017).
Catalysis and Synthetic Methodologies
Research has demonstrated the use of 4-(4-Bromobenzoyl)isoquinoline in catalyzed synthetic processes, such as the Gold(I)-catalyzed intramolecular [4+2] cycloaddition to generate 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones. This methodology presents a novel approach to synthesizing isoquinoline derivatives, which are valuable scaffolds in drug discovery and development (Zhong et al., 2020).
Molecular Rearrangements
Another application involves the synthesis of diarylhexahydrobenzo[f]isoquinoline via boron trifluoride etherate-promoted reactions. This process demonstrates the compound's utility in facilitating novel rearrangement reactions, offering a new pathway for the synthesis of complex molecular structures with potential pharmacological activities (Chang et al., 2010).
Safety and Hazards
Future Directions
Recent developments in the synthesis of isoquinoline-fused benzimidazoles have given particular attention to categorizing protocols based on the structural features of the ring architecture . This highlights the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo .
Mechanism of Action
Target of Action
It is known that isoquinolines and their derivatives, which include 4-(4-bromobenzoyl)isoquinoline, are aromatic polycyclic compounds that have been found in many natural products and synthetic pharmaceuticals .
Mode of Action
It is synthesized through an electrocyclic reaction catalyzed by palladium . This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
Biochemical Pathways
Isoquinoline alkaloids, a class of compounds to which 4-(4-bromobenzoyl)isoquinoline belongs, are known to have significant impacts on various metabolic pathways in plants .
Result of Action
The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .
Action Environment
The action, efficacy, and stability of 4-(4-Bromobenzoyl)isoquinoline can be influenced by various environmental factors. For instance, the synthesis of 4-bromoisoquinoline occurs in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . These conditions suggest that the reaction environment plays a crucial role in the formation of these compounds.
properties
IUPAC Name |
(4-bromophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVNWFINVZHFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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